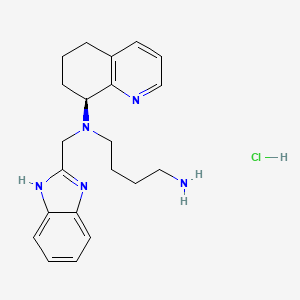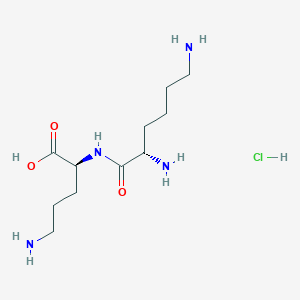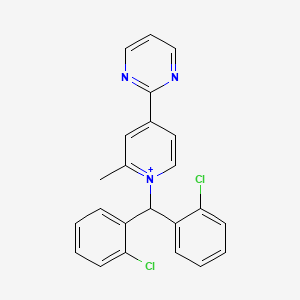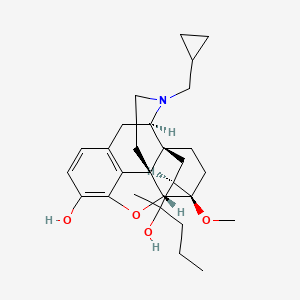
AMD-070 hydrochloride
Übersicht
Beschreibung
Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung der Replikation von T-tropen HIV-1-Stämmen gezeigt und wird auf ihre potenzielle Anwendung bei der Behandlung verschiedener Erkrankungen, darunter das WHIM-Syndrom (Warzen, Hypogammaglobulinämie, Infektionen und Myelokathexis) und bestimmte Krebsarten, untersucht .
Wirkmechanismus
Target of Action
CXCR4 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell migration, proliferation, and survival .
Mode of Action
Mavorixafor HCl interacts with its target, CXCR4, by binding to it and preventing the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This interaction inhibits the activation of CXCR4 , thereby counteracting the effects of disease-causing mutations and releasing stalled immune cells into the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Mavorixafor HCl involves the CXCR4 signaling pathway. In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of CXCR4 signaling pathways . By inhibiting CXCR4, Mavorixafor HCl prevents this overactivation, thereby modulating immune cell trafficking .
Pharmacokinetics
Mavorixafor HCl demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . The mean terminal half-life of Mavorixafor HCl is approximately 82 hours following a single-dose administration of 400 mg in healthy subjects . These properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The primary result of Mavorixafor HCl’s action is the increased mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes , which can help reduce the symptoms of conditions like WHIM syndrome, such as infections and warts .
Action Environment
The action of Mavorixafor HCl can be influenced by various environmental factors. For instance, in the context of cancer, the tumor microenvironment can impact the drug’s efficacy. Studies have shown that Mavorixafor HCl can increase immune cell infiltration and the inflammatory status of the tumor microenvironment in patients with melanoma . This suggests that the drug’s action, efficacy, and stability can be influenced by the specific biological environment in which it is used.
Biochemische Analyse
Biochemical Properties
AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .
Cellular Effects
In cellular processes, this compound has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .
Vorbereitungsmethoden
Die Synthese von AMD-070 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Benzimidazol- und Tetrahydrochinolin-Zwischenprodukte. Diese Zwischenprodukte werden dann durch eine Reihe von Reaktionen, einschließlich Aminierung und Cyclisierung, zu dem Endprodukt gekoppelt. Die Reaktionsbedingungen umfassen in der Regel die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
AMD-070 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können in Gegenwart von Nucleophilen wie Aminen oder Thiolen auftreten.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
AMD-070 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Forschungswerkzeug verwendet, um den CXCR4-Rezeptor und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Zellsignalisierung und -migration, insbesondere in Immunzellen, zu untersuchen.
Medizin: AMD-070 Hydrochlorid wird als potenzieller Wirkstoff zur Behandlung von HIV-1-Infektionen, WHIM-Syndrom und bestimmten Krebsarten untersucht.
Industrie: Die Fähigkeit der Verbindung, CXCR4 zu hemmen, macht sie wertvoll bei der Entwicklung neuer Medikamente, die auf diesen Rezeptor abzielen .
Wirkmechanismus
AMD-070 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an den CXCR4-Rezeptor bindet und so dessen Aktivierung durch den natürlichen Liganden Stromal Cell-Derived Factor 1 (SDF-1) verhindert. Diese Hemmung stört die Signalwege, die an Zellmigration, -proliferation und -überleben beteiligt sind. Die Fähigkeit der Verbindung, die CXCR4-Signalisierung zu blockieren, macht sie wirksam bei der Reduzierung der Replikation von T-tropen HIV-1-Stämmen und der potenziellen Behandlung anderer Erkrankungen, die mit einer Überaktivierung von CXCR4 verbunden sind .
Vergleich Mit ähnlichen Verbindungen
AMD-070 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz als CXCR4-Antagonist. Zu ähnlichen Verbindungen gehören:
AMD3100 (Plerixafor): Ein weiterer CXCR4-Antagonist, der zur Mobilisierung hämatopoetischer Stammzellen eingesetzt wird.
AMD3465: Ein potenter CXCR4-Antagonist mit ähnlichen Anwendungen in der HIV-Forschung und Krebstherapie.
THIQ: Ein CXCR4-Antagonist mit Anwendungen bei der Untersuchung von Zellmigration und -signalisierung.
AMD-070 Hydrochlorid zeichnet sich durch seine orale Verfügbarkeit und Wirksamkeit bei der Hemmung der HIV-1-Replikation ohne signifikante Zytotoxizität aus .
Eigenschaften
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMEMJSDAAGNZ-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856161 | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880549-30-4 | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)

![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)






